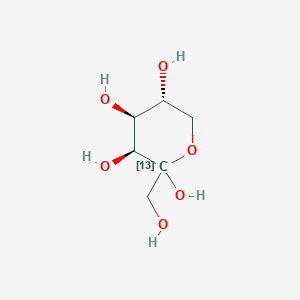

D-tagatose-2-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

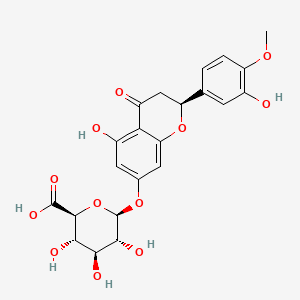

D-[2-13C]tagatose is a rare sugar, specifically a ketohexose, which is an isotopically labeled form of D-tagatose. The compound is labeled with carbon-13 at the second carbon position. D-tagatose itself is a naturally occurring monosaccharide with a sweetness similar to sucrose but with significantly fewer calories. It is found in small quantities in dairy products such as cheese, yogurt, and milk .

Applications De Recherche Scientifique

D-[2-13C]tagatose has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in metabolic studies to understand carbohydrate metabolism.

Biology: The compound helps in studying the pathways of sugar metabolism in various organisms.

Medicine: D-[2-13C]tagatose is investigated for its potential in managing diabetes and obesity due to its low caloric content and minimal impact on blood glucose levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-[2-13C]tagatose can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the isomerization of D-[2-13C]galactose using L-arabinose isomerase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion at temperatures around 30-60°C and a pH range of 6-8 .

Industrial Production Methods

Industrial production of D-[2-13C]tagatose often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of whole cells or isolated enzymes as catalysts allows for high yields with minimal by-products. The process generally involves the fermentation of D-[2-13C]galactose using genetically engineered microorganisms that express L-arabinose isomerase .

Analyse Des Réactions Chimiques

Types of Reactions

D-[2-13C]tagatose undergoes various chemical reactions, including:

Oxidation: D-[2-13C]tagatose can be oxidized to produce D-[2-13C]tagatonic acid.

Reduction: It can be reduced to form D-[2-13C]tagitol.

Isomerization: The compound can be isomerized to D-[2-13C]fructose under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

Isomerization: Enzymes such as L-arabinose isomerase are used under mild conditions.

Major Products

Oxidation: D-[2-13C]tagatonic acid

Reduction: D-[2-13C]tagitol

Isomerization: D-[2-13C]fructose

Mécanisme D'action

D-[2-13C]tagatose exerts its effects primarily through its metabolism in the body. It is incompletely absorbed in the small intestine, with only 15-20% being absorbed. The majority of the ingested compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s low caloric content .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-tagatose: The non-labeled form of D-[2-13C]tagatose.

D-fructose: Another ketohexose with similar sweetness but higher caloric content.

D-galactose: An epimer of D-tagatose at the C-4 position.

Uniqueness

D-[2-13C]tagatose is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The carbon-13 label allows researchers to trace the metabolic pathways and understand the fate of the compound in biological systems, providing insights that are not possible with non-labeled sugars .

Propriétés

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OFGVUKJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[3-13C]Ribose](/img/structure/B583934.png)